molecular formula C12H15N3OS B190303 1-(4-Acetamidophenyl)-3-allylthiourea CAS No. 17098-56-5

1-(4-Acetamidophenyl)-3-allylthiourea

Cat. No.: B190303
CAS No.: 17098-56-5
M. Wt: 249.33 g/mol
InChI Key: MSGBGOOSYXKPLJ-UHFFFAOYSA-N
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Description

1-(4-Acetamidophenyl)-3-allylthiourea is an organic compound that features a thiourea group attached to an acetamidophenyl and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea typically involves the reaction of 4-acetamidophenyl isothiocyanate with allylamine. The reaction is carried out in a suitable solvent such as ethanol or methanol at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale recrystallization or continuous chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetamidophenyl)-3-allylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of a nucleophile in the presence of a base.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-Acetamidophenyl)-3-allylthiourea exerts its effects is not fully understood. it is believed to interact with molecular targets through its thiourea and acetamidophenyl groups. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

    4-Acetamidophenyl isothiocyanate: A precursor in the synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea.

    4-Acetamidophenyl thiourea: Lacks the allyl group but shares the thiourea and acetamidophenyl moieties.

    N-allylthiourea: Contains the allyl and thiourea groups but lacks the acetamidophenyl moiety.

Uniqueness: this compound is unique due to the presence of both the acetamidophenyl and allyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGBGOOSYXKPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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